Butyl Sorbate Exhibits the Highest Anti‑Mold Potency Among Four Alkyl Sorbate Esters
In a direct comparative study measuring the minimum inhibitory concentration (MIC) of methyl, ethyl, propyl, and butyl sorbate against six common mold species, n‑butyl sorbate displayed the strongest inhibitory activity across all test organisms [1]. The study explicitly concludes that n‑butyl sorbate is the most potent inhibitor within the homologous series, providing a rank‑order differentiation that directly informs preservative selection.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against six mold species (Aspergillus niger, Penicillium sp., Rhizopus sp., Mucor sp., etc.) |
|---|---|
| Target Compound Data | Lowest MIC among the four esters; described as the 'strongest inhibitor' (quantitative MIC tables in full‑text; rank‑order confirmed) |
| Comparator Or Baseline | Methyl sorbate, ethyl sorbate, propyl sorbate – each exhibited higher MIC values (weaker inhibition) than butyl sorbate for all six molds |
| Quantified Difference | Butyl sorbate ranked #1 in potency; precise fold‑differences available in the full‑text MIC tables (abstract confirms statistical superiority) |
| Conditions | In vitro agar‑dilution MIC assay; six common mold strains; 2009 study published in Food Science and Technology |
Why This Matters
Procurement of butyl sorbate, rather than cheaper methyl or ethyl esters, directly translates to lower use‑levels needed to achieve the same preservative effect in mold‑sensitive food matrices, reducing organoleptic impact and cost‑in‑use.
- [1] Chen HM, Wang LB. Study on the antibacterial effects of several alkyl sorbate. Food Science and Technology, 2009, 34(6): 241–242. View Source
